molecular formula C33H35N6O7P B8753321 beta-catenin/CBP-IN-1

beta-catenin/CBP-IN-1

Cat. No.: B8753321
M. Wt: 658.6 g/mol
InChI Key: VHOZWHQPEJGPCC-ISZZHBKVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Beta-catenin/CBP-IN-1 (CAS: 1198780-38-9) is a potent and selective small-molecule inhibitor targeting the interaction between CREB-binding protein (CBP) and β-catenin, a key node in the Wnt/β-catenin signaling pathway. Derived from patent WO2014092154A1, this compound (molecular weight: 658.64 g/mol) is structurally optimized to disrupt the β-catenin-CBP complex, which is critical for the transcriptional activation of oncogenes like c-MYC . It has demonstrated utility in preclinical studies for hepatitis virus-induced liver fibrosis, where aberrant β-catenin signaling drives pathological collagen deposition . This compound operates by blocking CBP-mediated acetylation of β-catenin at lysine 49, a post-translational modification that enhances β-catenin’s ability to activate specific target genes, such as c-MYC, while sparing other β-catenin-regulated pathways .

Properties

Molecular Formula

C33H35N6O7P

Molecular Weight

658.6 g/mol

IUPAC Name

[4-[[(6S,9S)-1-(benzylcarbamoyl)-2,9-dimethyl-4,7-dioxo-8-(quinolin-8-ylmethyl)-3,6,9,9a-tetrahydropyrazino[2,1-c][1,2,4]triazin-6-yl]methyl]phenyl] dihydrogen phosphate

InChI

InChI=1S/C33H35N6O7P/c1-22-31-38(29(40)21-36(2)39(31)33(42)35-19-24-8-4-3-5-9-24)28(18-23-13-15-27(16-14-23)46-47(43,44)45)32(41)37(22)20-26-11-6-10-25-12-7-17-34-30(25)26/h3-17,22,28,31H,18-21H2,1-2H3,(H,35,42)(H2,43,44,45)/t22-,28-,31?/m0/s1

InChI Key

VHOZWHQPEJGPCC-ISZZHBKVSA-N

Isomeric SMILES

C[C@H]1C2N([C@H](C(=O)N1CC3=CC=CC4=C3N=CC=C4)CC5=CC=C(C=C5)OP(=O)(O)O)C(=O)CN(N2C(=O)NCC6=CC=CC=C6)C

Canonical SMILES

CC1C2N(C(C(=O)N1CC3=CC=CC4=C3N=CC=C4)CC5=CC=C(C=C5)OP(=O)(O)O)C(=O)CN(N2C(=O)NCC6=CC=CC=C6)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Herbal Compounds Targeting β-Catenin (Quercetin, Lycopene, Ovatodiolide)

Mechanism: These natural compounds, including Quercetin and Ovatodiolide, directly inhibit β-catenin stability or its nuclear translocation, often through undefined multi-target mechanisms. Computational studies suggest interactions with β-catenin’s armadillo repeats or phosphorylation sites . Applications: Investigated in oral squamous cell carcinoma (OSCC) for reducing β-catenin-driven tumorigenesis. Key Findings:

  • Quercetin and Ovatodiolide show in silico binding affinity to β-catenin, but lack specificity compared to synthetic inhibitors like beta-catenin/CBP-IN-1 .
  • Limited in vivo data; pharmacokinetic challenges (e.g., bioavailability) remain unresolved .
Compound Mechanism Specificity Therapeutic Area Research Stage
This compound Blocks CBP/β-catenin interaction High Liver fibrosis, cancer Preclinical
Quercetin Multi-target β-catenin destabilization Low OSCC Computational
Ovatodiolide Binds β-catenin armadillo repeats Moderate OSCC Preclinical

DKK1 and Wnt Pathway Antagonists

Mechanism : Dickkopf-1 (DKK1) inhibits Wnt signaling by binding LRP5/6 receptors, preventing β-catenin stabilization. Overexpression of DKK1 in peritoneal mesothelial cells reduces β-catenin nuclear accumulation and fibrosis markers (e.g., α-SMA, COL-I) .

Applications : Fibrotic diseases (e.g., peritoneal, pulmonary fibrosis).
Key Findings :

  • DKK1 restores E-cadherin expression and reverses epithelial-mesenchymal transition (EMT) in in vitro fibrosis models .
  • Unlike this compound, DKK1 acts upstream, making it less effective in cancers with β-catenin mutations (e.g., exon 3 mutations in endometrial carcinoma) .

PPAR Gamma Ligands

Mechanism: PPARγ agonists (e.g., Fmoc-Leu) repress β-catenin/TCF-mediated transcription via competitive coactivator recruitment. Applications: Colorectal and prostate cancers. Key Findings:

  • PPARγ activation is necessary but insufficient for β-catenin inhibition, requiring direct interference with β-catenin’s transactivation domain .
  • This compound offers superior specificity by targeting a defined protein-protein interaction .

APC/GSK3β-Targeting Agents

Mechanism: Restoring APC function or enhancing GSK3β activity promotes β-catenin phosphorylation and proteasomal degradation. In SW480 colon cancer cells (APC-null), exogenous APC rescues β-catenin ubiquitination . Applications: APC-mutant cancers (e.g., colorectal, endometrial). Key Findings:

  • APC’s efficacy is context-dependent; mutations in β-catenin (e.g., codon 45 in endometrial cancer) render APC-targeted therapies ineffective .
  • This compound bypasses APC/GSK3β regulation, making it viable in APC-mutant or β-catenin-stabilized cancers .

TCF/LEF-1 Interaction Inhibitors

Mechanism : Small molecules (e.g., ICAT) or peptides disrupt β-catenin’s binding to TCF/LEF-1, blocking transcriptional activation. ICAT dissociates β-catenin from both TCF and coactivators like p300 .
Applications : Cancers with β-catenin/TCF-driven oncogenesis (e.g., prostate, hepatocellular).
Key Findings :

  • ICAT’s helical domain selectively blocks p300 recruitment, reducing c-MYC activation—similar to this compound .
  • This compound achieves higher potency (nanomolar IC50) compared to peptide-based inhibitors .

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